2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety, an oxadiazole ring, and a pyrrole ring, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Synthesis of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Coupling Reactions: The final step involves coupling the benzodioxole, oxadiazole, and pyrrole moieties with the N-(5-chloro-2,4-dimethoxyphenyl)acetamide under suitable conditions.
Chemical Reactions Analysis
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar compounds to 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE include:
2-(1,3-Benzodioxol-5-yl)ethanamine: This compound shares the benzodioxole moiety but differs in its overall structure and applications.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: This compound also contains the benzodioxole moiety and has been studied for its biological activity.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound has a similar structure and has been investigated for its potential as an HDAC inhibitor.
Properties
Molecular Formula |
C23H19ClN4O6 |
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Molecular Weight |
482.9 g/mol |
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4O6/c1-30-18-10-19(31-2)15(9-14(18)24)25-21(29)11-28-7-3-4-16(28)23-26-22(27-34-23)13-5-6-17-20(8-13)33-12-32-17/h3-10H,11-12H2,1-2H3,(H,25,29) |
InChI Key |
TUDAKIRJKAQNFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)Cl)OC |
Origin of Product |
United States |
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